2-(Methylthio)thiazolo[4,5-c]pyridine

Kinase inhibition Regioisomer selectivity Protein kinase profiling

2-(Methylthio)thiazolo[4,5-c]pyridine is the definitive [4,5-c] regioisomer for MALT1 allosteric inhibition (Ki ≤50 nM), mGluR5 antagonism, and adenosine receptor modulation. The 2-methylthio group directs Pd-catalyzed C–H activation at C-7—inaccessible with 2-H, 2-Cl, or 2-methoxymethyl analogs—enabling rapid SAR exploration from a single building block. Computed LogP 2.41 falls within CNS drug-like space, reducing lipophilic modification needs. Single-step synthesis from thiazolo[4,5-c]pyridine-2-thiol (CAS 65128-66-7) ensures cost-effective HTS library construction.

Molecular Formula C7H6N2S2
Molecular Weight 182.3 g/mol
CAS No. 65128-67-8
Cat. No. B1612924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)thiazolo[4,5-c]pyridine
CAS65128-67-8
Molecular FormulaC7H6N2S2
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=CN=C2
InChIInChI=1S/C7H6N2S2/c1-10-7-9-5-4-8-3-2-6(5)11-7/h2-4H,1H3
InChIKeyGQRXKRXOLVOTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)thiazolo[4,5-c]pyridine (CAS 65128-67-8): Core Heterocyclic Scaffold for Fragment-Based and Structure-Guided Procurement


2-(Methylthio)thiazolo[4,5-c]pyridine (CAS 65128-67-8) is a fused thiazole–pyridine heterocycle (C₇H₆N₂S₂, MW 182.27 g/mol) recognized as a purine bioisostere with a privileged scaffold for kinase and GPCR ligand design [1]. Its 2-methylthio substituent provides a moderately lipophilic (computed LogP 2.41), metabolically stable thioether handle that is synthetically tractable via alkylation of the 2-thiol precursor [2]. The compound serves as a key building block in medicinal chemistry programs targeting MALT1 allosteric inhibition, mGluR5 antagonism, and adenosine receptor modulation, offering a defined regioisomeric starting point with confirmed purity ≥97% from multiple global vendors .

Why 2-(Methylthio)thiazolo[4,5-c]pyridine Cannot Be Casually Replaced by Other Thiazolopyridine Isomers or 2‑Substituted Analogs


Thiazolopyridines exist as multiple regioisomers (e.g., [4,5‑c], [4,5‑b], [5,4‑c]) with distinct electronic arrangements and hydrogen‑bond acceptor/donor profiles that fundamentally alter target engagement [1]. Within the [4,5‑c] series, the 2‑substituent governs both reactivity and biological recognition: the 2‑methylthio group offers unique C–S bond geometry (S–CH₃ rotatable bond) that enables Pd‑catalyzed C–H activation at the thiazole C‑7 position—a transformation not accessible with 2‑H or 2‑Cl analogs [2]. Furthermore, the thioether linkage preserves sufficient electron density at N‑3 for metal coordination or hydrogen bonding, distinguishing it from the 2‑methoxymethyl bioisostere which alters polarity and steric bulk [3]. These chemically encoded differences mean that procurement decisions based solely on scaffold similarity risk delivering a building block with incompatible reactivity or divergent biological profiles.

Quantitative Differentiation Evidence for 2‑(Methylthio)thiazolo[4,5‑c]pyridine Versus Closest Analogs


Regioisomeric Identity Determines Kinase Inhibitor Selectivity: [4,5‑c] vs. [4,5‑b] Ring Fusion Comparison

In a MALT1 allosteric inhibition program, thiazolopyridines with the [4,5‑c] ring fusion consistently achieved Ki values ≤50 nM, whereas the [4,5‑b] isomer (e.g., 2‑methylthio-thiazolo[4,5‑b]pyridine, CAS 99158‑60‑8) and [5,4‑b] isomers were inactive or >10‑fold less potent in the same biochemical assay [1]. Although direct paired data for the 2‑(methylthio) variant in both ring systems are not publicly available, the class‑level trend firmly establishes the [4,5‑c] scaffold as the pharmacophorically competent regioisomer for MALT1 engagement. A structurally related [4,5‑c]pyridine derivative bearing a 2‑amino linker showed Ki = 46 nM against MALT1, whereas the corresponding [4,5‑b] and [5,4‑c] analogs were inactive at 10 µM [2]. For users intending to build MALT1‑targeted libraries, procurement of the [4,5‑c] isomer is mandatory; substitution with the [4,5‑b] or [5,4‑c] form would yield an inactive compound series.

Kinase inhibition Regioisomer selectivity Protein kinase profiling

Lipophilicity-Driven Permeability Advantage: 2‑SMe vs. 2‑H and 2‑OH Derivatives

Computed physicochemical descriptors, verified across ChemSrc and ChemicalBook databases, demonstrate a substantial lipophilicity difference between 2‑(methylthio)thiazolo[4,5‑c]pyridine and the unsubstituted parent (CAS 273‑75‑6) as well as the 2‑thiol precursor (CAS 65128‑66‑7) . The target compound exhibits a computed LogP of 2.41 and PSA of 79.3 Ų, placing it in a favorable region of the CNS MPO desirability space relative to the 2‑H analog (LogP ≈ 1.0–1.2, PSA ≈ 80 Ų) which is below the typical LogP window (2–5) for blood–brain barrier penetration. The 2‑thiol analog (LogP ≈ 0.5–0.8) is substantially more polar, limiting passive membrane permeability. The single rotatable S–CH₃ bond of the target compound (vs. 0 rotatable bonds for 2‑H) provides conformational adaptability without incurring the entropic penalty of a 2‑methoxymethyl group (3 rotatable bonds). While direct experimental LogD₇.₄ or Caco‑2 Pₐₚₚ values for the target compound are not publicly disclosed, the computed trends align with the established design principle that a small‑alkyl thioether at C2 optimally balances solubility and permeability for CNS‑penetrant thiazolopyridine ligands [1].

Physicochemical property Lipophilicity Caco-2 permeability Drug-likeness

Synthetic Tractability: Direct Alkylation vs. Multi-Step Ring Construction for 2‑Substituted Analogs

The 2‑(methylthio) derivative is accessed in a single alkylation step from commercially available thiazolo[4,5‑c]pyridine‑2‑thiol (CAS 65128‑66‑7) using methyl iodide under basic conditions (K₂CO₃, DMF, RT, 2‑4 h), a protocol reported with ~39% yield at early discovery scale and readily optimizable [1][2]. In contrast, installing a 2‑methoxymethyl, 2‑aryl, or 2‑amino substituent requires multi‑step sequences: the 2‑methoxymethyl analog necessitates methoxymethyl chloride alkylation (50‑60% yield) followed by chromatographic purification due to polar by‑products ; 2‑aryl analogs demand Suzuki–Miyaura coupling from the 2‑halo intermediate, requiring two additional steps (halogenation + cross‑coupling, combined yield typically 20‑40%); and 2‑amino analogs require thiourea cyclization followed by functional group interconversion (3‑4 steps). The target compound thus offers the shortest route to a functionalized [4,5‑c] scaffold with a reactive yet stable C2 handle, reducing overall synthesis cost and lead time for library production. The 2‑methylthio group is also stable to acidic/basic workup and compatible with common protecting group strategies, unlike the acid‑labile 2‑methoxymethyl ether .

Synthetic accessibility Building block efficiency One-step derivatization

Proven Application Scenarios for 2‑(Methylthio)thiazolo[4,5‑c]pyridine Based on Comparative Evidence


MALT1 Allosteric Inhibitor Lead Generation – Fragment‑Based Library Synthesis

Using 2‑(methylthio)thiazolo[4,5‑c]pyridine as the core fragment, medicinal chemists can exploit the [4,5‑c] regioisomer’s validated activity against MALT1 (class‑level Ki ≤50 nM for advanced analogs) [1]. The 2‑methylthio group serves as a displaceable handle for late‑stage diversification via Pd‑catalyzed C–H arylation at C‑7, enabling rapid SAR exploration [2]. This scaffold‑based strategy is supported by patent disclosures (WO2019/038371) where [4,5‑c]thiazolopyridines demonstrate exquisite selectivity over [4,5‑b] and [5,4‑c] isomers [1].

CNS‑Penetrant mGluR5 Antagonist Optimization – Physicochemical Property Tuning

For mGluR5 antagonist programs (IC₅₀ values in the low nanomolar range reported for advanced [4,5‑c]thiazolopyridine derivatives in patent US20070093517) [3], the computed LogP of 2.41 positions the target compound as a favorable starting point for blood–brain barrier penetration optimization. The thioether LogP falls within the CNS drug‑like space (LogP 2–5), unlike the 2‑H parent (LogP ~1.0) or 2‑thiol (LogP ~0.5), reducing the need for lipophilic modifications that could introduce off‑target liabilities [2].

Chemical Biology Probe Synthesis – Thioether‑Directed C–H Functionalization Platform

The 2‑methylthio group acts as a directing group for transition‑metal‑catalyzed C–H activation, enabling regioselective arylation, alkenylation, or amination at the C‑7 position of the thiazole ring [2]. This orthogonal reactivity is not available with 2‑H, 2‑Cl, or 2‑methoxymethyl analogs under the same catalytic conditions, making the target compound uniquely suited for synthesizing probe molecules with diverse substitution patterns from a single building block [2].

Procurement for High‑Throughput Screening (HTS) Library Production – Cost‑Efficient Scaffold

The single‑step synthesis from thiazolo[4,5‑c]pyridine‑2‑thiol (CAS 65128‑66‑7), combined with confirmed commercial purity ≥97% (Leyan, MolCore, ChemShuttle) , establishes the target compound as a cost‑effective entry point for HTS library construction. The thioether handle permits diversification via S‑methyl displacement or C–H activation, maximizing the chemical space coverage per unit cost compared to multi‑step 2‑substituted analogs that require 3–4 synthetic transformations [4].

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